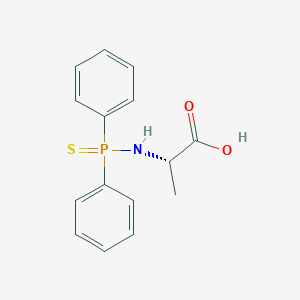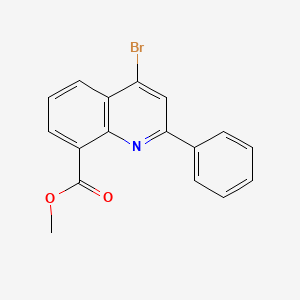![molecular formula C18H34O10 B12901642 Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} butanedioate CAS No. 869483-81-8](/img/structure/B12901642.png)
Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate is a chemical compound known for its unique structure and properties. It is an ester derived from succinic acid and a polyether alcohol. This compound is often used in various industrial and research applications due to its solubility, stability, and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate typically involves the esterification of succinic acid with 2-(2-(2-methoxyethoxy)ethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of succinic acid and 2-(2-(2-methoxyethoxy)ethoxy)ethanol.
Oxidation: The compound can be oxidized under specific conditions to produce different oxidation products.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Succinic acid and 2-(2-(2-methoxyethoxy)ethoxy)ethanol.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique properties.
Mécanisme D'action
The mechanism of action of Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate involves its interaction with various molecular targets and pathways. The compound’s ester bonds can be hydrolyzed by esterases, releasing succinic acid and the polyether alcohol. These products can then participate in metabolic pathways or further chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-(2-methoxyethoxy)ethyl) ether:
Diethylene glycol dimethyl ether:
Uniqueness
Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate is unique due to its combination of a succinate ester and a polyether chain. This structure imparts distinct solubility, stability, and reactivity properties, making it valuable in various applications.
Propriétés
Numéro CAS |
869483-81-8 |
|---|---|
Formule moléculaire |
C18H34O10 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl] butanedioate |
InChI |
InChI=1S/C18H34O10/c1-21-5-7-23-9-11-25-13-15-27-17(19)3-4-18(20)28-16-14-26-12-10-24-8-6-22-2/h3-16H2,1-2H3 |
Clé InChI |
NRQGQYQDHVOAGU-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOC(=O)CCC(=O)OCCOCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI)](/img/structure/B12901562.png)
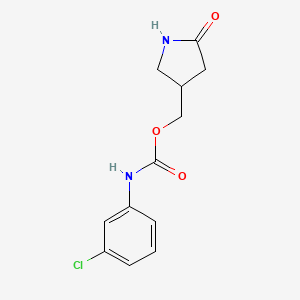
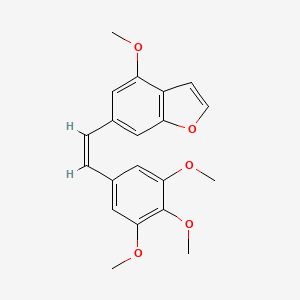
![1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12901585.png)
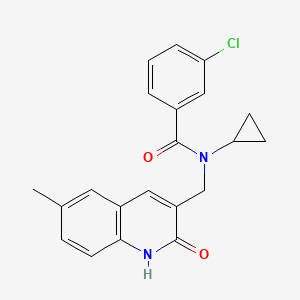
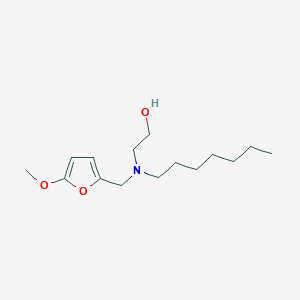

![bis(1-adamantyl)-[[2-(ditert-butylphosphanylmethyl)-4,5-diphenylphenyl]methyl]phosphane](/img/structure/B12901595.png)
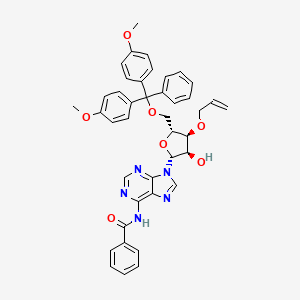
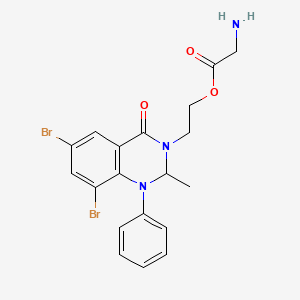
![Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12901616.png)

